molecular formula C8H10Br2N2O B13896334 6-Bromo-3-(3-bromopropoxy)pyridin-2-amine

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine

Cat. No.: B13896334
M. Wt: 309.99 g/mol
InChI Key: OIDKBUZBTRUYPP-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C8H10Br2N2O. This compound is characterized by a pyridine ring substituted with bromine and a 3-bromopropoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-bromopropoxy)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromopyridin-2-amine.

    Alkylation: The 6-bromopyridin-2-amine undergoes alkylation with 3-bromopropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-bromopropoxy)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or affecting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridin-2-amine: A closely related compound with similar chemical properties.

    3-Bromo-2-aminopyridine:

    6-Bromo-2-methylpyridin-3-amine: Shares structural similarities and is used in similar research contexts.

Uniqueness

6-Bromo-3-(3-bromopropoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new scientific applications.

Properties

Molecular Formula

C8H10Br2N2O

Molecular Weight

309.99 g/mol

IUPAC Name

6-bromo-3-(3-bromopropoxy)pyridin-2-amine

InChI

InChI=1S/C8H10Br2N2O/c9-4-1-5-13-6-2-3-7(10)12-8(6)11/h2-3H,1,4-5H2,(H2,11,12)

InChI Key

OIDKBUZBTRUYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OCCCBr)N)Br

Origin of Product

United States

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